Phenyl propionate

Catalog No.
S793470
CAS No.
637-27-4
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl propionate

CAS Number

637-27-4

Product Name

Phenyl propionate

IUPAC Name

phenyl propanoate

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

DYUMLJSJISTVPV-UHFFFAOYSA-N

SMILES

CCC(=O)OC1=CC=CC=C1

Synonyms

propanoicacid,phenylester;PROPIONIC ACID PHENYL ESTER;PHENYL PROPIONATE;Propanoic acid phenyl;Propionic acid phenyl;phenyl propanoate

Canonical SMILES

CCC(=O)OC1=CC=CC=C1

The exact mass of the compound Phenyl propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67977. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl propionate (CAS 637-27-4) is an aromatic ester formed by the condensation of phenol and propionic acid. Presenting as a colorless to pale yellow liquid with a boiling point of 211 °C, it is a highly versatile building block in both industrial manufacturing and laboratory synthesis . Unlike simpler aliphatic esters, the combination of the aromatic phenyl ring and the three-carbon propionyl chain imparts specific reactivity, making it a critical precursor in electrophilic aromatic substitutions, particularly the Fries rearrangement [1]. Beyond its role as a chemical intermediate, phenyl propionate exhibits a distinct organoleptic profile and specific enzymatic hydrolysis kinetics, driving its procurement in fragrance formulation and biochemical assay development.

Substituting phenyl propionate with its closest structural analog, phenyl acetate, fundamentally alters both chemical reactivity outcomes and physical properties, leading to process failure in targeted applications . In acylation or Fries rearrangement workflows, the acyl chain length strictly dictates the final product; substituting the propionate for the acetate yields acetophenone derivatives rather than the required propiophenone derivatives, completely changing the downstream active pharmaceutical ingredient (API) [1]. Furthermore, the 15 °C difference in boiling point alters thermal processing and distillation parameters, while the stark contrast in odor profiles—floral and fruity versus harsh and phenolic—makes them entirely non-interchangeable in flavor and fragrance formulations [2].

Precursor Suitability: Fries Rearrangement Product Divergence

In Lewis acid-catalyzed Fries rearrangements, the choice of ester strictly determines the alkyl chain of the resulting phenolic ketone. Phenyl propionate selectively yields p-hydroxypropiophenone, a mandatory precursor for pharmaceuticals like paroxypropione and diethylstilbestrol [1]. In contrast, using phenyl acetate yields p-hydroxyacetophenone, which is used for paracetamol synthesis .

Evidence DimensionDownstream ketone product structure
Target Compound DataYields p-hydroxypropiophenone (propionyl group transfer)
Comparator Or BaselinePhenyl acetate (Yields p-hydroxyacetophenone via acetyl group transfer)
Quantified DifferenceAbsolute structural divergence of the synthesized API intermediate
ConditionsLewis acid-catalyzed (e.g., AlCl3 or methanesulfonic acid) Fries rearrangement

Procurement of the exact propionate ester is mandatory to synthesize propiophenone-derived pharmaceuticals, as substitution yields the wrong alkyl chain.

Thermal Volatility and Processability

The addition of one methylene group to the acyl chain significantly impacts the thermal processing window of the ester. Phenyl propionate has a boiling point of 211 °C, whereas phenyl acetate boils at 196 °C [1]. This 15 °C difference requires distinct fractional distillation parameters and allows phenyl propionate to remain in the liquid phase at higher reaction temperatures without the need for pressurized vessels [2].

Evidence DimensionBoiling point
Target Compound Data211 °C
Comparator Or BaselinePhenyl acetate (196 °C)
Quantified Difference+15 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

The higher boiling point allows for higher-temperature liquid-phase reactions and necessitates adjusted fractional distillation parameters during purification.

Olfactory Profile for Formulation Compatibility

In flavor and fragrance applications, the organoleptic profile of the ester dictates its usability. Phenyl propionate presents a pleasant profile characterized by floral, honey, and fruity notes, making it highly suitable for perfumery and cosmetic formulations [1]. Conversely, phenyl acetate is characterized by a harsh, offensive, phenolic, and sweetish-solvent odor, which severely limits its use in consumer-facing formulations .

Evidence DimensionOdor characteristics
Target Compound DataFloral, honey, and fruity notes
Comparator Or BaselinePhenyl acetate (Offensive, phenolic, solvent-like odor)
Quantified DifferencePleasant fragrance suitable for consumer products vs. harsh chemical odor
ConditionsOrganoleptic evaluation at standard room temperature

Phenyl propionate can be directly formulated into high-end cosmetics and perfumes, whereas phenyl acetate's offensive odor restricts it primarily to closed-system chemical synthesis.

Esterase Active Site Differentiation in Biochemical Assays

Phenyl propionate is utilized as a specific substrate to probe the active site volume of engineered ester hydrolases. For example, the engineered hydrolase mutant EH1AB demonstrates a 1.3-fold preference for phenyl propionate over p-nitrophenyl palmitate (pNPP), a preference not observed with shorter-chain or bulkier substrates[1]. This kinetic differentiation is critical for mapping substrate specificity in novel biocatalysts.

Evidence DimensionEnzymatic substrate preference (kcat/Km)
Target Compound Data1.3-fold preference over pNPP in EH1AB mutant
Comparator Or BaselineShorter-chain acetates or pNPP (Differential or lower preference)
Quantified DifferenceDistinct kinetic mapping based on the 3-carbon acyl chain
ConditionsIn vitro spectrophotometric hydrolysis assay at 550 nm

In biochemical assay development, using the exact propionate ester is critical for accurately mapping the active site volume and catalytic efficiency of lipases and esterases.

Synthesis of Propiophenone APIs

Phenyl propionate is the mandatory precursor for Lewis acid-catalyzed Fries rearrangements targeting p-hydroxypropiophenone. This specific intermediate is required for the downstream synthesis of paroxypropione and diethylstilbestrol, where the three-carbon propionyl chain is structurally essential[1].

Fragrance and Cosmetic Formulation

Due to its pleasant floral, honey, and fruity organoleptic profile, phenyl propionate is directly incorporated into perfumes, cosmetics, and household air fresheners. It provides stable aromatic notes without the harsh, phenolic off-odors associated with shorter-chain analogs like phenyl acetate [2].

Biochemical Esterase and Hydrolase Assays

In enzyme engineering and kinetic studies, phenyl propionate serves as a specific substrate to evaluate the active site volume and catalytic efficiency of lipases, esterases, and butyrylcholinesterase. Its distinct hydrolysis rate allows researchers to differentiate enzyme specificities that cannot be resolved using standard acetate substrates [3].

XLogP3

2

Boiling Point

211.0 °C

Melting Point

20.0 °C

UNII

53G5L84IRZ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

637-27-4

General Manufacturing Information

Propanoic acid, phenyl ester: INACTIVE

Dates

Last modified: 08-15-2023
1: Zhu H, Zhao X, Wang Z, Ren J, Zhang M. Methyl
2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)(thio-phen-2-yl)me
th-yl]amino}-3-phenyl-propionate. Acta Crystallogr Sect E Struct Rep Online. 2011
Aug 1;67(Pt 8):o2200. doi: 10.1107/S1600536811029904. Epub 2011 Jul 30. PubMed
PMID: 22091207; PubMed Central PMCID: PMC3213630.


2: Burks CS, Kuenen LP, Daane KM. Phenyl Propionate and Sex Pheromone for
Monitoring Navel Orangeworm (Lepidoptera: Pyralidae) in the Presence of Mating
Disruption. J Econ Entomol. 2016 Apr;109(2):958-61. PubMed PMID: 26628502.


3: UNGARI C, ROSSONI C. [The use of nor-androstenolon phenyl propionate in
pediatrics]. Arch Ital Pediatr Pueric. 1958;19(2):114-7. Italian. PubMed PMID:
13596070.


4: Burks CS. Combination Phenyl Propionate/Pheromone Traps for Monitoring Navel
Orangeworm (Lepidoptera: Pyralidae) in Almonds in the Vicinity of Mating
Disruption. J Econ Entomol. 2017 Apr 1;110(2):438-446. doi: 10.1093/jee/tow318.
PubMed PMID: 28177500.


5: FIEGEL G, KELLING HW. [Behavior of nor-androstenolone phenyl propionate in
severe liver damage; comparative studies with early results with testosterone
propionate]. Arztl Forsch. 1959 Apr 10;13(4):I/158-61. German. PubMed PMID:
13649472.


6: Tagami H, Abe S, Yoshida Y, Tanaka I, Kamei C. Effect of methylcarbonylmethyl
2(S)-[4-(4-guanidino-benzoyloxy)phenyl] propionate methanesulfonate (TT-S24) on
experimental pancreatitis in rats. Biol Pharm Bull. 1998 Mar;21(3):227-30. PubMed
PMID: 9556150.


7: Toguchi H, Ogawa Y, Iga K, Yashiki T, Shimamoto T. Gastro-intestinal
absorption of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate
from different dosage forms in rats and dogs. Chem Pharm Bull (Tokyo). 1990
Oct;38(10):2792-6. PubMed PMID: 2076564.

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